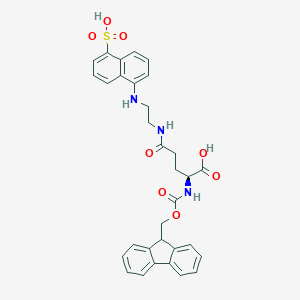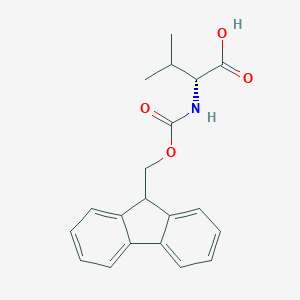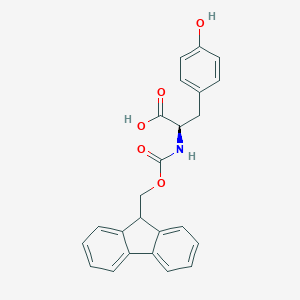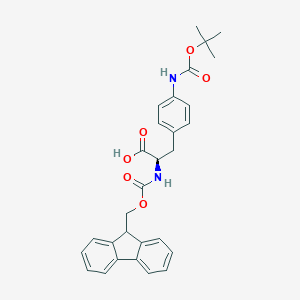
Fmoc-D-Homophe-OH
Übersicht
Beschreibung
Fmoc-D-homophenylalanine is a compound with the empirical formula C25H23NO4 . It is also known as ®-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-4-phenylbutanoic acid .
Molecular Structure Analysis
The molecular weight of Fmoc-D-homophenylalanine is 401.45 g/mol . The InChI string is InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 .
Chemical Reactions Analysis
The chemical reactions involving Fmoc-D-homophenylalanine have been explored in several studies . For example, a research paper by Deng et al. used high-performance liquid chromatography to monitor the reaction process of Fmoc-D-Ala-OH in solid-phase peptide synthesis .
Physical and Chemical Properties Analysis
Fmoc-D-homophenylalanine forms hydrogels with non-Newtonian flow behavior, which can encapsulate high amounts of water or other biological fluids . The mechanical and functional properties of these hydrogels may change according to the preparation method, the solvent, the pH, and other experimental parameters .
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-D-Homophe-OH wird in der Peptidsynthese verwendet . Es ist ein Derivat von Phenylalanin, einer essentiellen Aminosäure, und wird zur Synthese von Peptiden verwendet, bei denen es sich um Ketten von Aminosäuren handelt, die durch Peptidbindungen miteinander verbunden sind. Die Fmoc-Gruppe (Fluorenylmethyloxycarbonyl) ist eine Schutzgruppe, die in der Festphasen-Peptidsynthese verwendet wird .
Hydrogelbildung
This compound wurde bei der Bildung von selbsttragenden Hydrogelen verwendet . Diese Hydrogele basieren auf Fmoc-derivatisierten kationischen Hexapeptiden und haben potenzielle biomedizinische Anwendungen . Die Fmoc-Gruppe trägt zu den Selbstausrichtungseigenschaften dieser Peptide bei, wodurch sie Hydrogele bilden können .
Biomedizinische Anwendungen
Die durch this compound gebildeten Hydrogele haben potenzielle Anwendungen im biomedizinischen Bereich . Zum Beispiel können sie als extrazelluläre Matrizen für die Gewebezüchtung verwendet werden . Diese Hydrogele unterstützen die Zellanhaftung, das Überleben und die Verdopplung, was sie für Anwendungen in der regenerativen Medizin geeignet macht .
Arzneimittelfreisetzung
Die durch this compound gebildeten Hydrogele können auch bei der Arzneimittelabgabe eingesetzt werden . Das Hydrogelnetzwerk kann therapeutische Wirkstoffe einschließen und sie kontrolliert freisetzen, was sie zu einem wirksamen Medium für die Arzneimittelabgabe macht
Safety and Hazards
Zukünftige Richtungen
Future research directions include the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the synthesis of fully deprotected DNA-decamer conjugates . The use of Fmoc-D-homophenylalanine in the formulation of biocompatible hydrogels suitable for different biomedical applications is also a promising area of research .
Wirkmechanismus
Target of Action
Fmoc-D-Homophe-OH, also known as Fmoc-D-homophenylalanine, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are the amine groups that it protects during the synthesis process .
Mode of Action
The fluorenylmethoxycarbonyl protecting group (Fmoc) is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in solid-phase peptide synthesis . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread .
Pharmacokinetics
The properties of the fmoc group, such as its base-labile nature and its ability to be rapidly removed by a base, may influence its behavior in a biological system if it were to be administered .
Result of Action
The primary result of the action of this compound is the protection of amine groups during organic synthesis, particularly in the context of peptide synthesis . This allows for the selective reaction of other functional groups without interference from the amine group .
Action Environment
The action of this compound is influenced by the pH of the environment, as the Fmoc group is base-labile . Therefore, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction is typically carried out in an organic solvent, such as N,N-dimethylformamide .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHPCIUGLIZADU-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427842 | |
| Record name | Fmoc-D-Homophe-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135944-09-1 | |
| Record name | Fmoc-D-Homophe-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















